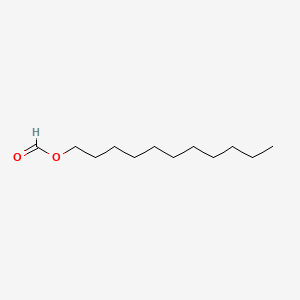
Undecyl formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undecyl formate, also known as formic acid undecyl ester, is an organic compound with the molecular formula C₁₂H₂₄O₂. It is an ester formed from the reaction of formic acid and undecanol. This compound is characterized by its pleasant odor and is used in various applications, including as a flavoring agent and in fragrance formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions
Undecyl formate can be synthesized through the esterification reaction between formic acid and undecanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:
HCOOH+C₁₁H₂₃OH→HCOO-C₁₁H₂₃+H₂O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes where formic acid and undecanol are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from the water and any unreacted starting materials. The use of azeotropic distillation can help in the efficient removal of water, driving the reaction to completion .
Chemical Reactions Analysis
Types of Reactions
Undecyl formate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into formic acid and undecanol.
Reduction: Reduction of this compound can yield undecanol and formic acid.
Oxidation: Oxidation of this compound can lead to the formation of formic acid and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Major Products
Hydrolysis: Formic acid and undecanol.
Reduction: Undecanol and formic acid.
Oxidation: Formic acid and other oxidation products.
Scientific Research Applications
Undecyl formate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the fragrance and flavor industry due to its pleasant odor.
Mechanism of Action
The mechanism of action of undecyl formate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release formic acid and undecanol, which may exert biological effects. The formic acid component can participate in metabolic pathways and influence cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used .
Comparison with Similar Compounds
Similar Compounds
Decyl formate: Similar in structure but with one less carbon atom in the alkyl chain.
Dodecyl formate: Similar in structure but with one more carbon atom in the alkyl chain.
Undecyl acetate: An ester with acetic acid instead of formic acid.
Uniqueness
Undecyl formate is unique due to its specific chain length and the presence of the formate ester group. This combination imparts distinct physical and chemical properties, such as its boiling point, solubility, and reactivity, making it suitable for specific applications in the fragrance and flavor industry .
Properties
CAS No. |
5454-24-0 |
|---|---|
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
undecyl formate |
InChI |
InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-14-12-13/h12H,2-11H2,1H3 |
InChI Key |
OASFNORBKVGDRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-amine](/img/structure/B12084723.png)
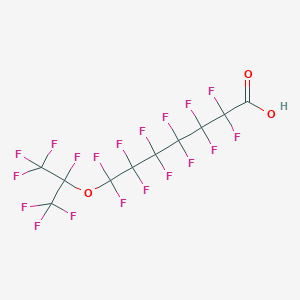
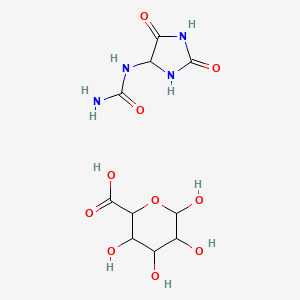

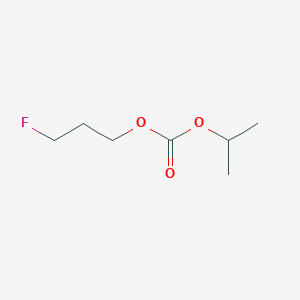
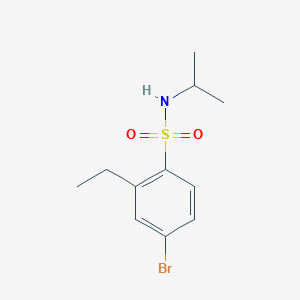

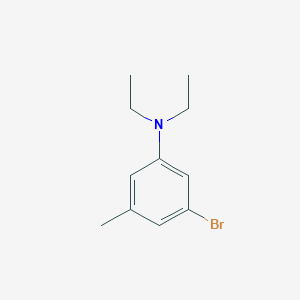
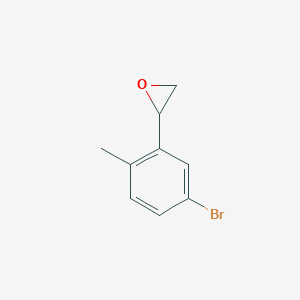
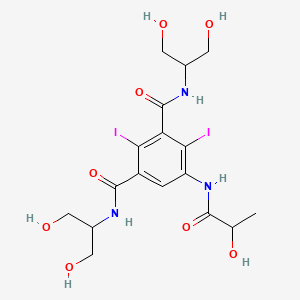
![Iminomethyl]pentyl]methyl-,1,1-dimethylethyl ester](/img/structure/B12084774.png)

![1-[2-(4-Nitrophenyl)-2-oxoethyl]-4-phenylpyrimidin-1-ium bromide](/img/structure/B12084796.png)
![9H-Carbazole, 9-[1,1'-biphenyl]-4-yl-4-bromo-](/img/structure/B12084807.png)
